![molecular formula C13H14N2O3 B5571217 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)
4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related oxazole derivatives involves several key methods, including the Wittig reaction and the van Leusen reaction. These methods have been employed to produce vinylstyryl oxazoles, which are precursors to more complex structures through photochemical intramolecular cycloaddition reactions. Such processes yield fused oxazoline-benzobicyclo[3.2.1]octadienes, further transformed into formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives under specific conditions (Šagud et al., 2014).
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including "4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole," involves intricate arrangements of atoms that contribute to their chemical properties and reactivity. Advanced spectroscopic methods, such as NMR and mass spectrometry, play crucial roles in characterizing these compounds, elucidating their structural details and confirming the success of synthetic strategies.
Chemical Reactions and Properties
Oxazole derivatives participate in a variety of chemical reactions, including photochemical cycloadditions, Diels-Alder reactions, and ring-opening processes. These reactions are pivotal for the functionalization of the oxazole ring and the synthesis of complex molecules with desired chemical properties. For example, the reaction of oxazoles with nitrosobenzene can lead to regioselective formation of dihydro-oxadiazoles, demonstrating the versatility of oxazole compounds in synthetic chemistry (Suga et al., 1998).
Scientific Research Applications
Thermische Reaktionen mit 3‐Phenyl‐2H‐azirinen
This study discusses the thermal reactions involving 3-phenyl-2H-azirines, which lead to the formation of compounds including 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives. These reactions are significant for understanding the reactivity of azirines and their potential applications in synthetic chemistry (Narasimhan et al., 1973).
Studies of the Synthesis of Furan Compounds
This paper focuses on the synthesis of furan compounds, highlighting the preparation of derivatives that are structurally related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole. Such compounds have potential applications in materials science and as intermediates in organic synthesis (Hirao & Kato, 1972).
Biocide Polymers
This research explores the modification of polyvinyl alcohol with biologically active compounds, including those related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole, for the development of biocide polymers. These materials are designed for controlled release applications, showcasing the potential of such compounds in creating advanced materials (Hartmann, Bauer, & Wermann, 1985).
A Highly Selective and Sensitive Calcium(II)-Selective PVC Membrane
This study demonstrates the use of a related compound as an ionophore in the development of a poly(vinyl chloride)-based membrane electrode for calcium ion detection. It underscores the potential of 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives in chemical sensing applications (Zamani, Abedini-Torghabeh, & Ganjali, 2006).
properties
IUPAC Name |
4,4-dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)7-6-10-4-3-5-11(8-10)15(16)17/h3-8H,9H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXOMDOFIZQGCR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.